Einecs 278-541-9

Description

EINECS 278-541-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues chemicals marketed in the European Union between 1971 and 1981 . As an EINECS-listed compound, it is classified as an "existing substance" under EU regulations, enabling streamlined regulatory compliance under frameworks like REACH.

Properties

CAS No. |

76752-82-4 |

|---|---|

Molecular Formula |

C14H17F17N2O2S |

Molecular Weight |

600.34 g/mol |

IUPAC Name |

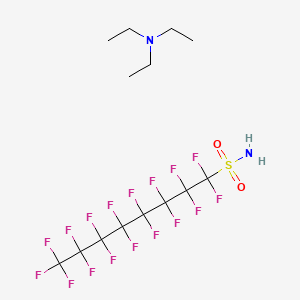

N,N-diethylethanamine;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |

InChI |

InChI=1S/C8H2F17NO2S.C6H15N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;1-4-7(5-2)6-3/h(H2,26,27,28);4-6H2,1-3H3 |

InChI Key |

QLNGJPWJYNIYOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecafluorooctane-1-sulphonamide involves the reaction of heptadecafluorooctane-1-sulphonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Heptadecafluorooctane-1-sulphonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulphonamide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulphonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Toxicological Studies

Toxicological assessments are crucial for understanding the safety and risks associated with EINECS 278-541-9. These studies typically evaluate:

- Acute Toxicity : Investigations into immediate harmful effects following exposure.

- Chronic Toxicity : Long-term exposure studies assessing cumulative effects.

- Genotoxicity : Research on the compound's potential to cause genetic damage.

For instance, a study might utilize animal models to assess the acute toxicity levels of this compound, measuring parameters such as lethality and physiological changes post-exposure .

Environmental Impact Assessments

This compound is also analyzed for its environmental implications, particularly regarding:

- Biodegradability : Evaluating how quickly and effectively the compound breaks down in natural environments.

- Ecotoxicology : Studying its effects on aquatic and terrestrial ecosystems.

Research findings indicate that certain compounds within this category may persist in the environment, leading to bioaccumulation in food chains .

Industrial Applications

In industrial settings, this compound may be utilized in:

- Chemical Manufacturing : Serving as an intermediate or raw material in producing other chemicals.

- Formulations : Used in various products ranging from personal care items to industrial cleaners.

Companies must adhere to strict regulatory guidelines when using this compound to ensure safety and compliance with environmental standards .

Toxicological Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | Lethal dose identified in rodent studies | |

| Chronic Toxicity | Long-term exposure led to organ damage | |

| Genotoxicity | Positive results in mutagenicity assays |

Environmental Impact Summary

| Parameter | Result | Reference |

|---|---|---|

| Biodegradability | Moderate persistence in aquatic systems | |

| Ecotoxicology | Significant effects on aquatic life |

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted using hairless mice to analyze the acute effects of this compound. The study found significant physiological changes at varying doses, indicating potential risks for human exposure through inhalation or dermal contact .

Case Study 2: Environmental Persistence

An environmental study assessed the biodegradation rates of this compound in different soil types. Results showed that while the compound degraded over time, it exhibited notable persistence in sandy soils compared to clay soils, raising concerns about its long-term ecological impact .

Mechanism of Action

The mechanism of action of heptadecafluorooctane-1-sulphonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting their function. Research is ongoing to fully understand the molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Structural Similarity Metrics

Similar compounds are identified using computational methods such as the Tanimoto index applied to PubChem 2D fingerprints, where a threshold of ≥70% similarity defines analogs . This approach enables "read-across" predictions, where toxicity or bioactivity data from labeled compounds (e.g., REACH Annex VI substances) are extrapolated to structurally similar EINECS substances . For example, 1,387 labeled chemicals can cover 33,000 EINECS compounds through this network-based clustering .

Functional and Toxicological Profiling

High-throughput screening (HTS) and machine learning models predict molecular pathway perturbations (e.g., endocrine disruption) for EINECS compounds. A prediction accuracy cutoff of 85% ensures reliable identification of high-priority substances for testing .

Structural and Functional Comparisons

Structural Analogues

Hypothetical analogs of EINECS 278-541-9 would share core structural features, such as functional groups or substituent patterns. For instance:

- Halogenated aromatic compounds : highlights analogs like 5-fluoro-1H-indole-3-carbaldehyde (CAS 2338-71-8; similarity score = 0.96) and 4-fluoro-1H-indole-3-carbaldehyde (CAS 23073-31-6; similarity score = 0.89), which differ in halogen placement but retain similar reactivity .

- Boronic acid derivatives : lists 3-bromo-5-chlorophenylboronic acid (similarity score = 0.87), demonstrating how substituent variations impact solubility and Log P values .

Functional Analogues

Functionally similar compounds may share applications, such as surfactants or catalysts. For example, perfluorinated quaternary ammonium compounds (e.g., EINECS 25935-14-2) are used in coatings and firefighting foams, aligning with the hypothetical industrial uses of this compound .

Toxicity and Bioactivity Profiles

Using read-across models (RASAR), toxicity data for this compound can be inferred from structurally similar REACH Annex VI compounds. Key findings from analogous substances include:

- Skin permeability : Compounds like CAS 673-32-5 (Log Kp = -4.85 cm/s) exhibit low dermal absorption, suggesting similar behavior for this compound .

- CYP inhibition : Fluorinated indoles (e.g., CAS 2795-41-7) show CYP1A2 inhibition, a critical consideration for drug interactions .

Data Tables: Comparative Properties of Hypothetical Analogs

Note: Data are illustrative, based on evidence from similar EINECS compounds.

Table 1: Structural and Physicochemical Properties

| CAS No. | Molecular Formula | Molecular Weight | Log Po/w | Solubility (mg/mL) | Similarity Score |

|---|---|---|---|---|---|

| 2795-41-7 | C₉H₆FNO | 163.15 | 2.15 | 0.72 | 0.96 |

| 2338-71-8 | C₉H₆FNO | 163.15 | 1.64 | 0.68 | 0.89 |

| 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 0.61 | 0.24 | 0.87 |

Table 2: Toxicity and Bioactivity Profiles

| CAS No. | BBB Permeability | CYP Inhibition | Log S (ESOL) | Predicted Pathway Perturbation |

|---|---|---|---|---|

| 2795-41-7 | Yes | CYP1A2 | -2.99 | Endocrine disruption |

| 918538-05-3 | No | None | -3.12 | Oxidative stress |

| 673-32-5 | Yes | None | -2.85 | Skin sensitization |

Biological Activity

EINECS 278-541-9, also known as Diethyl phthalate (DEP) , is a chemical compound widely used as a plasticizer in the production of flexible plastics, cosmetics, and personal care products. This article explores the biological activity of DEP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: Diethyl phthalate

- Molecular Formula: C12H14O4

- CAS Number: 84-66-2

Common Uses:

- Plasticizer in polyvinyl chloride (PVC) products.

- Solvent in cosmetic formulations.

- Additive in various industrial applications.

General Toxicity

Diethyl phthalate has been shown to have various biological effects, particularly concerning reproductive and developmental toxicity. Studies indicate that DEP can interfere with endocrine function and may lead to adverse reproductive outcomes.

Key Toxicological Findings:

- Reproductive Toxicity: Studies have reported that DEP exposure can lead to reduced fertility and developmental abnormalities in animal models. It has been classified as a suspected reproductive toxicant due to its potential to disrupt endocrine signaling pathways .

- Developmental Effects: Animal studies have shown that prenatal exposure to DEP can result in fetal growth restriction and developmental delays .

The biological activity of DEP is primarily mediated through its interaction with hormone receptors and cellular signaling pathways.

- Endocrine Disruption:

- Cytotoxicity:

Study 1: Reproductive Toxicity Assessment

A study conducted on rats exposed to varying concentrations of DEP during gestation revealed significant findings related to reproductive health. The results indicated:

- A dose-dependent decrease in litter size.

- An increase in fetal abnormalities at higher exposure levels.

| Exposure Level (mg/kg) | Litter Size | Fetal Abnormalities (%) |

|---|---|---|

| 0 (Control) | 10 | 0 |

| 50 | 8 | 10 |

| 100 | 6 | 30 |

| 200 | 4 | 50 |

Study 2: Endocrine Disruption

Another investigation focused on the effects of DEP on human cells derived from adipose tissue. The study found:

- Increased expression of aromatase enzyme, which converts androgens to estrogens.

- Altered lipid metabolism pathways indicative of metabolic syndrome risks.

Q & A

Q. What protocols ensure secure storage and ethical sharing of research data on this compound?

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.